Alpha-Amylase Inhibition Potency: 2-Fold Superiority Over Acarbose Control in In Vitro Assay
The free base form of the target compound, 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine (CAS 32495-05-9), was evaluated for α-amylase inhibitory activity using an in vitro spectrophotometric assay with acarbose as the positive control. The target compound exhibited an IC₅₀ of 0.13 mg/mL, representing a 2-fold improvement in potency relative to acarbose (IC₅₀ = 0.26 mg/mL) [1]. This class-level finding is consistent with a broader study of pyrazole-tetrazole hybrid derivatives reported by Oulous et al. (2025), where tetrazole-containing compounds demonstrated IC₅₀ values for α-amylase inhibition ranging from 1.2 × 10⁻² to 1.34 × 10⁻¹ mg/mL, all substantially more potent than the acarbose reference (2.6 × 10⁻¹ mg/mL) [2]. The 2-fold potency margin positions this simple tetrazole-amine building block as a structurally minimal yet functionally competent α-amylase inhibitory pharmacophore, in contrast to more complex hybrid tetrazole derivatives that achieve higher potency but at the cost of synthetic accessibility.
| Evidence Dimension | In vitro α-amylase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.13 mg/mL (free base, CAS 32495-05-9) |
| Comparator Or Baseline | Acarbose: IC₅₀ = 0.26 mg/mL; Pyrazole-tetrazole hybrids (literature range): IC₅₀ = 0.012–0.134 mg/mL |
| Quantified Difference | 2-fold more potent than acarbose; within the potency range of more complex hybrid tetrazole derivatives |
| Conditions | In vitro spectrophotometric α-amylase inhibition assay; pH and temperature conditions as per standard protocol |
Why This Matters
For procurement decisions in diabetes-related enzymatic screening programs, this compound offers a structurally simple tetrazole-amine scaffold with verified in vitro α-amylase inhibitory activity at a potency level competitive with more complex hybrid derivatives, enabling cost-effective primary screening without sacrificing target engagement.
- [1] Compound-specific α-amylase inhibition data: 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine IC₅₀ = 0.13 mg/mL vs. acarbose IC₅₀ = 0.26 mg/mL. Reported in product technical documentation referencing in vitro enzymatic assay. View Source
- [2] Oulous, A., Dib, I., Harit, T., et al. (2025). New Pyrazole-Based Tetrazole Derivatives: Synthesis, Characterization, and Their Vasorelaxant and α-Amylase Inhibition Activities. Chemical Biology & Drug Design, 105, e70157. View Source
